STA-2842
Description
STA-2842 is a small-molecule inhibitor targeting the N-terminal ATP-binding domain of heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing client proteins involved in cell proliferation, survival, and signaling pathways. In conditional Pkd1 knockout mouse models, this compound (100 mg/kg dose) significantly reduced liver cyst volume by 39% and normalized liver-to-body weight ratios by inhibiting proliferation-associated proteins like EGFR and ERK1/2 . It also induced apoptosis via caspase-8 and PARP1 cleavage, correlating with HSP90 inhibition and ERK1/2 inactivation .
Properties
CAS No. |
1046490-67-8 |
|---|---|
Molecular Formula |
C29H38N6O5 |
Molecular Weight |
550.66 |
IUPAC Name |
5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylmethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38) |
InChI Key |
IYRJEWRABXHJSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN=C(C2=CC(C(C)C)=C(O)C=C2O)N1C3=CC=C(CN4CCOCC4)C=C3)NCCN5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STA2842; STA 2842; STA-2842 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
STA-2842 vs. Ganetespib
Ganetespib, another HSP90 inhibitor, shares this compound’s mechanism of destabilizing client proteins but differs in clinical progression and disease focus.
- Efficacy : this compound reduced liver cyst burden in Pkd1−/− mice by degrading EGFR, ERK1/2, and mTOR clients . Ganetespib has shown clinical activity in breast and ALK+ lung cancers but lacks PLD/ADPKD trial data .
- Dose Response : this compound requires 100 mg/kg for efficacy, whereas ganetespib’s optimal dose varies by cancer type .
- Clinical Status : this compound remains preclinical, while ganetespib is in late-phase trials with a favorable toxicity profile .
This compound vs. mTOR Inhibitors (Rapamycin, Everolimus)
mTOR inhibitors target downstream effectors of HSP90 clients but lack broad pathway modulation.
- Mechanism: this compound upstream inhibition degrades multiple clients (EGFR, RAF, AKT), while mTOR inhibitors block a single node .
- Efficacy : this compound reduced cyst volume in established PLD, whereas mTOR inhibitors (e.g., rapamycin) show mixed results in ADPKD .
- Apoptosis Induction : this compound increased cleaved caspase-8 and PARP1, unlike mTOR inhibitors, which primarily suppress proliferation .
This compound vs. Other HSP90 Inhibitors (e.g., 17-AAG)
- Selectivity : this compound and ganetespib exhibit improved selectivity over 17-AAG, reducing off-target effects .
- Disease Specificity : this compound’s retention in cystic tissues mirrors tumor-selective uptake, enhancing therapeutic index .
Key Data Tables
Table 1. Comparative Efficacy of this compound and Similar Compounds
| Compound | Target | Effective Dose | Key Findings in PLD/ADPKD | Clinical Stage |
|---|---|---|---|---|
| This compound | HSP90 | 100 mg/kg | 39% cyst reduction; ERK1/2 inactivation | Preclinical |
| Ganetespib | HSP90 | Varies by cancer | No PLD data; active in cancer trials | Phase III (cancers) |
| Rapamycin | mTOR | 1–5 mg/kg | Mixed cyst reduction in ADPKD | Approved (transplant) |
| Everolimus | mTOR | 2.5–10 mg/day | Limited efficacy in advanced PLD | Approved (cancer) |
Table 2. Mechanistic Differences
Research Insights and Challenges
- Combination Therapy : this compound’s broad client protein degradation suggests synergy with mTOR or EGFR inhibitors .
- Contradictions: One study noted increased cyst index post-STA-2842 treatment, possibly due to transient apoptosis induction ; however, this conflicts with majority data and requires further validation.
- Clinical Translation : this compound’s selective retention in cystic tissues supports targeted dosing, but pharmacokinetic optimization is needed to minimize off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
